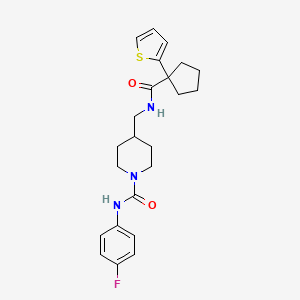

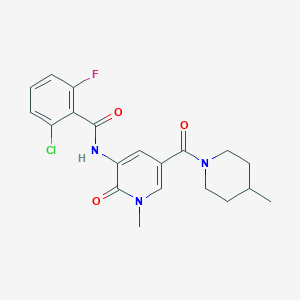

![molecular formula C12H15N3O2 B2947454 ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate CAS No. 4216-52-8](/img/structure/B2947454.png)

ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is 1S/C12H15N3O2/c1-2-17-12(16)13-8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate has a melting point of 158-161 degrees Celsius . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Antineoplastic and Antifilarial Agents

The synthesis and biological activity of ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have been explored for their potential as antineoplastic and antifilarial agents. These compounds have demonstrated significant growth inhibition in L1210 cells and have shown to cause significant accumulation of these cells in mitosis due to their association with mitotic spindle poisoning. Some derivatives have also exhibited in vivo antifilarial activity against various adult worms, indicating their potential use in treating diseases caused by filarial infections (Ram et al., 1992).

Electrochemical and Electrochromic Properties

Research into the electrochemical and electrochromic properties of polymers derived from ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate and related compounds has revealed their potential for use in electroluminescent devices and displays. These materials exhibit good electrochemical activity, and their polymers can undergo color changes under different applied potentials, suggesting applications in smart windows, displays, and other electronic devices (Hu et al., 2013).

Photodegradation Studies

The study of photodegradation of ethyl N-phenyl-carbamate (EPC) has provided insights into the environmental stability and degradation pathways of carbamate pesticides. By understanding the photodegradation products and mechanisms, this research supports the development of more environmentally friendly pesticides and informs the environmental monitoring of these compounds (Beachell & Chang, 1972).

Anti-Helicobacter Pylori Agents

Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, including ethyl carbamate derivatives, have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These findings are crucial for developing new treatments for infections caused by H. pylori, which is a significant factor in the development of gastric ulcers and cancer (Carcanague et al., 2002).

Multiresidue Analysis in Food

The development of analytical methods for detecting residues of pesticides, including carbamates, in fruits and vegetables, is vital for food safety and public health. The described multiresidue method enables the sensitive and selective determination of 74 pesticides, supporting regulatory compliance and monitoring programs for food safety (Ortelli et al., 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

Benzimidazole compounds often interact with biological targets such as tubulin and serine/threonine-protein kinase , which play crucial roles in cell division and signal transduction respectively.

Biochemical Pathways

The inhibition of tubulin polymerization affects the formation of the mitotic spindle, disrupting cell division. This can lead to cell death, particularly in rapidly dividing cells .

Result of Action

The ultimate effect of disrupting cell division is cell death, which can be beneficial in the treatment of diseases characterized by rapid cell division, such as cancer or certain infections .

Eigenschaften

IUPAC Name |

ethyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-2-17-12(16)13-8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOVKDQYEYEALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

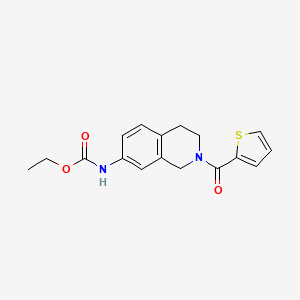

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2947372.png)

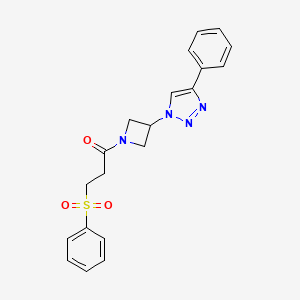

![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one](/img/structure/B2947375.png)

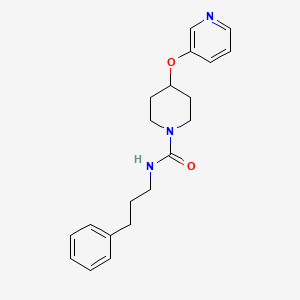

![(2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2947380.png)

![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)

![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)

![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)